Cas no 655253-58-0 (1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid)

1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid
- 1-methyl-4-phenyl-1H-imidazol-5-carboxylic acid
- 3-methyl-5-phenylimidazole-4-carboxylic acid
- AB53170
- MFCD09835053
- DB-328989
- Z1508956052
- RPJKZONANHLFTE-UHFFFAOYSA-N
- C90514
- SCHEMBL4801949
- 655253-58-0
- 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid, AldrichCPR
-
- インチ: InChI=1S/C11H10N2O2/c1-13-7-12-9(10(13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
- InChIKey: RPJKZONANHLFTE-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC(=C1C(=O)O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 202.0743
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12
1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643903-250mg |
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid |
655253-58-0 | 98% | 250mg |
¥3381.00 | 2024-05-05 | |
1PlusChem | 1P00FA4N-100mg |
1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID |
655253-58-0 | 95% | 100mg |
$606.00 | 2024-04-22 | |
1PlusChem | 1P00FA4N-1g |
1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID |
655253-58-0 | 95% | 1g |
$2320.00 | 2024-04-22 | |
abcr | AB569613-250mg |
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid; . |
655253-58-0 | 250mg |
€1627.00 | 2024-07-20 | ||
1PlusChem | 1P00FA4N-250mg |
1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID |
655253-58-0 | 95% | 250mg |
$1175.00 | 2024-04-22 |
1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acidに関する追加情報
Research Briefing on 1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid (CAS: 655253-58-0): Recent Advances and Applications in Chemical Biology and Medicine
1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid (CAS: 655253-58-0) has emerged as a compound of significant interest in chemical biology and medicinal chemistry due to its versatile scaffold and potential pharmacological applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct therapeutic potential. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The imidazole core of this compound provides a privileged structure in drug discovery, offering multiple sites for functionalization. Recent synthetic methodologies (2022-2023) have demonstrated improved routes for its production, with particular attention to green chemistry approaches. A study published in Journal of Medicinal Chemistry (2023) reported a novel catalytic system that achieves 85% yield with excellent purity, addressing previous challenges in large-scale synthesis.
In pharmacological research, 1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid has shown promise as a building block for kinase inhibitors. Structural analyses reveal its ability to form critical hydrogen bonds with ATP-binding sites, particularly in tyrosine kinases. Several research groups have incorporated this scaffold into lead compounds targeting inflammatory pathways, with one derivative showing IC50 values below 100 nM against JAK3 in recent preclinical trials.
The compound's potential in CNS drug development has gained attention following a 2023 study demonstrating its blood-brain barrier permeability when properly derivatized. Molecular modeling suggests the phenyl and carboxyl groups contribute to this property, opening possibilities for neurodegenerative disease applications. Current research is exploring its use in PROTAC designs, leveraging the imidazole ring's metal-coordinating properties.
Analytical characterization of 655253-58-0 has advanced significantly, with new HPLC-MS methods achieving detection limits of 0.1 ng/mL in biological matrices. This progress supports ongoing pharmacokinetic studies and will be crucial for future clinical translation. Stability studies indicate the compound remains >90% intact under physiological conditions for 24 hours, suggesting favorable drug-like properties.
Looking forward, the compound's versatility positions it as valuable for fragment-based drug discovery. Several pharmaceutical companies have included derivatives in their screening libraries, and academic groups are exploring its use in covalent inhibitor design. The next 2-3 years will likely see expanded applications in targeted protein degradation and allosteric modulator development, building on the foundation of recent structural biology insights.
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